Cas no 882880-12-8 (1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane)

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane structure
882880-12-8 structure
Product Name:1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane
CAS-Nr.:882880-12-8
MF:C22H24N2O4
MW:380.436965942383
MDL:MFCD17018494
CID:710357
PubChem ID:11668031
Update Time:2024-10-26

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 2(1H)-Quinolinone,7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-
    • 1,4-bis[(2-oxo-3,4-dihydro-quinolin-7(1H)-yl)-oxy]butane
    • 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
    • 7-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butoxy]-3,4-dihydro-1H-quinolin-2-one
    • QUI012
    • 7,7′-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone] (ACI)
    • 1,4-Bis(3,4-dihydro-2(1H)-quinolinone-7-oxy)butane
    • 7,7′-[Butane-1,4-diylbis(oxy)]bis(3,4-dihydro-2(1H)-quinolinone)
    • Aripiprazole diquinoline butanediol
    • 882880-12-8
    • AS-71590
    • AC-28368
    • MFCD17018494
    • AKOS027379167
    • 2(1H)-Quinolinone, 7,7'-(1,4-butanediylbis(oxy))bis(3,4-dihydro-
    • 7,7'-[Butane-1,4-diylbis(oxy)]di(3,4-dihydroquinolin-2(1H)-one)
    • HYDKRRWQLHXDEN-UHFFFAOYSA-N
    • 7-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butoxy}-1,2,3,4-tetrahydroquinolin-2-one
    • DB-050301
    • DTXSID70470332
    • W15184
    • 2(1H)-Quinolinone, 7,7'-[1,4-butanediylbis(oxy)]bis[3,4-dihydro-; ,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone]; 1,4-Bis(3,4-dihydro-2(1H)-quinolinone-7-oxy)butane
    • FS6X5WDG7B
    • 7,7'-(1,4-Butanediylbis(oxy))bis(3,4-dihydro-2(1H)-quinolinone)
    • CS-0047323
    • SY335776
    • UNII-FS6X5WDG7B
    • 7,7'-[1,4-Butanediylbis(oxy)]bis[3,4-dihydro-2(1H)-quinolinone
    • 7,7 inverted exclamation mark -[Butane-1,4-diylbis(oxy)]bis[3,4-dihydroquinolin-2(1H)-one]
    • 7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
    • SCHEMBL2842062
    • 1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane
    • MDL: MFCD17018494
    • Inchi: 1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
    • InChI-Schlüssel: HYDKRRWQLHXDEN-UHFFFAOYSA-N
    • Lächelt: O=C1CCC2C(=CC(=CC=2)OCCCCOC2C=C3NC(CCC3=CC=2)=O)N1

Berechnete Eigenschaften

  • Genaue Masse: 380.17400
  • Monoisotopenmasse: 380.17360725g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 28
  • Anzahl drehbarer Bindungen: 7
  • Komplexität: 507
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: 6
  • XLogP3: 2.6
  • Topologische Polaroberfläche: 76.7Ų

Experimentelle Eigenschaften

  • Schmelzpunkt: NA
  • Siedepunkt: NA
  • PSA: 76.66000
  • LogP: 3.97000

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Sicherheitsinformationen

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B914950-1g
7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
1g
¥3,744.00 2022-01-11
TRC
B426500-50mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
50mg
$ 150.00 2023-09-08
TRC
B426500-100mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
100mg
$ 219.00 2023-09-08
TRC
B426500-250mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
250mg
$ 488.00 2023-09-08
TRC
B426500-500mg
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
500mg
$ 509.00 2023-04-18
TRC
B426500-1g
1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
882880-12-8
1g
$ 905.00 2023-04-18
Chemenu
CM144677-1g
7,7'-(butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
1g
$1571 2021-08-05
Chemenu
CM144677-1g
7,7'-(butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
1g
$*** 2023-05-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B914950-50mg
7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
50mg
¥998.00 2022-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B914950-250mg
7,7'-(Butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
882880-12-8 97%
250mg
¥3,532.00 2022-09-02

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  24 h, rt
Referenz
Method for purifying aripiprazole intermediate 7-(4-chlorobutoxy)-3,4-dihydro-2-quinolinone
, China, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 20 - 30 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Referenz
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Referenz
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  2 h, reflux
1.2 Solvents: Dimethylformamide ;  rt
Referenz
Synthesis and characterization of related compounds of aripiprazole, an antipsychotic drug substance
Chander, T. Poorna; et al, Synthetic Communications, 2007, 37(24), 4337-4341

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methyl ethyl ketone ;  75 °C
Referenz
Efficient synthesis of deuterium labeled hydroxyzine and aripiprazole
Vohra, Mohit; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2015, 58(7), 304-307

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  24 h, 20 - 30 °C
Referenz
Industry-Oriented Route Evaluation and Process Optimization for the Preparation of Brexpiprazole
Chen, Weiming; et al, Organic Process Research & Development, 2019, 23(5), 852-857

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Raw materials

1,4-Bis3,4-dihydro-2(1H)-quinolinon-7-oxybutane Preparation Products

Empfohlene Lieferanten
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Inner Mongolia Xinhong Biological Technology Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
SHOCHEM(SHANGHAI) CO.,lTD
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd